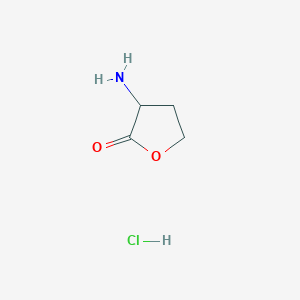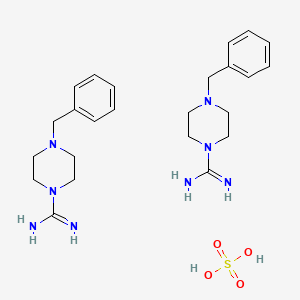
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide, also known as BMPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BMPC belongs to the pyrazole family and is a heterocyclic compound that contains a pyridine ring.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity, and it has been studied as a potential treatment for cancer. In agriculture, N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied as a potential herbicide and fungicide.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage, which can induce cell death.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has also been shown to have herbicidal and fungicidal activity against various plant pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its high potency and selectivity. N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one limitation of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to study its potential applications in agriculture, particularly as a herbicide and fungicide. Additionally, further research is needed to improve the solubility of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in water, which could increase its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with benzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide as a white solid with a yield of 61% (Li et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)-2,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-9-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)13-7-8-14(18)20-16(13)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANJKMCKNPZLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)



![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)


